N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with a suitable thiazepane derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazepane ring can be reduced to form alcohols.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
N-(4-nitrophenyl)acetohydrazonoyl bromide: Used in the synthesis of various thiadiazole derivatives.
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its specific structure, which combines a thiadiazole ring with a thiazepane ring. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S2/c1-5-12-13-9(17-5)11-8(15)6-4-16-3-2-7(14)10-6/h6H,2-4H2,1H3,(H,10,14)(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXVCAOIPDQJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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